5-Bromo-1-chloro-2,7-naphthyridine
Description
Contextualization of Naphthyridine Scaffolds in Modern Organic Chemistry
Naphthyridines, a class of nitrogen-containing heterocyclic compounds, are isomers of pyridopyridine. benthamdirect.combenthamdirect.com Their unique structural framework has made them a focal point in various fields of chemical research. These scaffolds are integral to the development of new synthetic protocols and are recognized for their wide-ranging biological activities. scispace.com The six isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the fused pyridine (B92270) rings, each exhibit distinct chemical and physical properties. The 2,7-naphthyridine (B1199556) isomer, in particular, has been the subject of extensive study due to its presence in a number of biologically active compounds. benthamdirect.com The synthesis of the 2,7-naphthyridine scaffold was first accomplished in 1958.
The interest in naphthyridine derivatives stems from their diverse pharmacological properties, which include antiviral, anti-asthmatic, anticonvulsant, and analgesic activities. researchgate.net Furthermore, they have shown potential as inhibitors of various enzymes and receptors, as well as possessing anti-neoplastic and antimicrobial properties. researchgate.net The versatility in the synthesis of naphthyridines, including methods like the Friedländer synthesis, allows for the creation of a wide array of derivatives with tailored properties. scispace.comacs.org
Academic Significance of Halogenated Naphthyridines in Synthetic Methodologies
The introduction of halogen atoms onto the naphthyridine scaffold significantly enhances its synthetic utility. Halogenated naphthyridines serve as versatile intermediates for the introduction of various functional groups through nucleophilic substitution and metal-catalyzed cross-coupling reactions. mdpi.combeilstein-journals.org The presence and position of halogen atoms, such as bromine and chlorine, influence the reactivity of the naphthyridine ring. For instance, the electron-withdrawing nature of halogens can facilitate nucleophilic aromatic substitution reactions.
The differential reactivity of various halogenated positions on the naphthyridine ring allows for regioselective functionalization. For example, in dihalogenated naphthyridines, one halogen can be selectively replaced while the other remains, providing a handle for subsequent transformations. This stepwise functionalization is a powerful tool for building molecular complexity. Studies on compounds like 1-chloro-4-iodo-2,7-naphthyridine have demonstrated the feasibility of consecutive cross-coupling reactions, highlighting the synthetic potential of such dihalogenated systems. beilstein-journals.org
Overview of Current Academic Research Trajectories Involving 5-Bromo-1-chloro-2,7-naphthyridine
Current research involving this compound is primarily focused on its utility as a building block in the synthesis of more complex molecules. Its dihalogenated nature, with a bromine atom at position 5 and a chlorine atom at position 1, offers opportunities for selective and sequential reactions. This allows for the controlled introduction of different substituents at these two positions, leading to a diverse range of derivatives.
Researchers are exploring its use in metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex organic molecules with potential applications in materials science and medicinal chemistry. The distinct reactivity of the C-Br and C-Cl bonds can be exploited to achieve chemoselective transformations.
Scope and Objectives of Scholarly Inquiry on this compound
The primary objective of scholarly inquiry into this compound is to fully elucidate its synthetic potential. This includes:
Investigating the regioselectivity of nucleophilic substitution and cross-coupling reactions. Understanding which halogen is more reactive under different conditions is crucial for synthetic planning.
Developing novel synthetic methodologies that utilize this compound as a key starting material.
Synthesizing libraries of novel 2,7-naphthyridine derivatives for screening in various biological assays. The aim is to identify new compounds with potential therapeutic applications.
Interactive Data Table: Properties of Halogenated Naphthyridines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 1588569-14-5 | C₈H₄BrClN₂ | Not explicitly found | Dihalogenated, allowing for sequential reactions. |
| 4-Bromo-1-chloro-2,7-naphthyridine (B1447076) | 1588569-14-5 | C₈H₄BrClN₂ | Not explicitly found | Dihalogenated with different substitution pattern. |
| 5-Bromo-2,7-naphthyridin-1(2H)-one | 1260663-94-2 | C₈H₅BrN₂O | 225.04 | Contains a ketone group, affecting its properties. |
| 5-Bromo-1,7-naphthyridine | 17965-76-3 | C₈H₅BrN₂ | 209.05 | Isomeric to the 2,7-naphthyridine. sigmaaldrich.com |
| 1,3-Dichloro-2,7-naphthyridine | Not explicitly found | C₈H₄Cl₂N₂ | Not explicitly found | A precursor for synthesizing other derivatives. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-chloro-2,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-7-4-11-3-6-5(7)1-2-12-8(6)10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNIJZYWJYLPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=CC(=C21)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-26-3 | |
| Record name | 5-bromo-1-chloro-2,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 5 Bromo 1 Chloro 2,7 Naphthyridine
Chemo- and Regioselective Synthesis Strategies
The successful synthesis of 5-Bromo-1-chloro-2,7-naphthyridine hinges on the precise control of reactivity at various positions of the heterocyclic scaffold. Chemo- and regioselectivity are paramount in ensuring the desired halogenation pattern and avoiding the formation of isomeric impurities.
Precursor Selection and Design for Naphthyridine Core Formation
The construction of the 2,7-naphthyridine (B1199556) core is the foundational step in the synthesis of the target molecule. A variety of precursors can be employed, with substituted pyridines being the most common starting materials researchgate.net. The strategic selection of substituents on the pyridine (B92270) ring is crucial for directing the subsequent cyclization and halogenation steps.
One plausible approach involves the use of a suitably functionalized 3-aminopyridine (B143674) derivative. For instance, a pyridine precursor bearing an amino group and a methyl or acetyl group at positions that will ultimately form the second ring of the naphthyridine system can be utilized. The cyclization can be achieved through various established methods, such as the Skraup or Friedländer synthesis, which involve condensation with a carbonyl compound followed by cyclization and oxidation nih.govnih.gov.
Another strategy involves the annulation of a second pyridine ring onto a pre-existing pyridine. This can be accomplished through reactions like the Bohlmann-Rahtz pyridine synthesis, which utilizes enamines and alkynones, often catalyzed by Lewis acids, to construct a new pyridine ring researchgate.net. The substituents on both the enamine and the alkynone precursors must be carefully chosen to yield the desired 2,7-naphthyridine skeleton.
The design of the precursor also needs to consider the electronic properties of the pyridine ring, as this will influence the regioselectivity of the subsequent halogenation steps. Electron-donating or electron-withdrawing groups can be strategically placed to activate or deactivate specific positions towards electrophilic substitution.
Targeted Halogenation Approaches: Bromination and Chlorination at Specific Naphthyridine Positions
With the 2,7-naphthyridine core in hand, the next critical phase is the selective introduction of bromine at the C5 position and chlorine at the C1 position. The inherent reactivity of the naphthyridine ring system dictates that certain positions are more susceptible to electrophilic attack than others.
Bromination at C5: The C5 position of the 2,7-naphthyridine ring is analogous to the C5 and C8 positions of quinoline (B57606), which are known to be susceptible to electrophilic substitution. Therefore, direct bromination of the 2,7-naphthyridine core using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent could potentially lead to the desired 5-bromo derivative. The regioselectivity of this step can be influenced by the reaction conditions and the presence of directing groups on the naphthyridine ring.
Chlorination at C1: The introduction of a chlorine atom at the C1 position is more challenging. Direct chlorination of an electron-rich aromatic system often lacks selectivity. A more controlled approach would involve the synthesis of a 2,7-naphthyridin-1-one intermediate. This can be achieved by designing the initial pyridine precursor to include a group that can be converted to a hydroxyl group at the C1 position of the naphthyridine. The resulting 2,7-naphthyridin-1-one can then be converted to the 1-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) nih.gov. This two-step process offers greater control over the regioselectivity of chlorination.
Development of Sequential versus Convergent Synthetic Routes
Two primary strategic approaches can be envisioned for the synthesis of this compound: a sequential (linear) route and a convergent route.
Sequential Synthesis: A sequential approach would involve the initial formation of the 2,7-naphthyridine core, followed by a stepwise introduction of the halogen atoms. For example:
Synthesis of the 2,7-naphthyridine scaffold from appropriate precursors.
Regioselective bromination at the C5 position.
Functionalization of the C1 position to introduce a leaving group (e.g., conversion to a naphthyridinone followed by chlorination).
Convergent Synthesis: A convergent strategy would involve the synthesis of two or more complex fragments that are then combined in the later stages of the synthesis. For the target molecule, this could entail:
Synthesis of a pyridine precursor already containing a bromine atom at the position that will become C5 of the naphthyridine.
Synthesis of a second fragment that will form the second ring, potentially already containing a precursor for the chloro group at the C1 position.
Cyclization of these two fragments to form the final this compound.
Optimization of Reaction Conditions and Catalytic Systems for Efficient Synthesis
The efficiency and selectivity of the synthetic steps towards this compound are highly dependent on the reaction conditions and the use of appropriate catalytic systems.
Solvent Effects and Temperature Optimization Studies
The choice of solvent can have a profound impact on the outcome of both the naphthyridine core formation and the subsequent halogenation reactions.
For Cyclization Reactions: The polarity and coordinating ability of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. For instance, in Friedländer-type cyclizations, high-boiling point solvents like diphenyl ether or Dowtherm A are often used to drive the reaction to completion. In contrast, Lewis acid-catalyzed reactions may require non-coordinating solvents to avoid deactivation of the catalyst.
For Halogenation Reactions: The solvent can affect the reactivity of the halogenating agent and the regioselectivity of the substitution. For example, bromination with NBS can proceed via different mechanisms (radical vs. electrophilic) depending on the solvent and the presence of initiators.
Temperature is another critical parameter that requires careful optimization. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts and decomposition of sensitive intermediates. A systematic study of the temperature profile for each reaction step is essential to maximize the yield of the desired product.
Below is a hypothetical data table illustrating the effect of solvent and temperature on the yield of a key bromination step.
| Entry | Solvent | Temperature (°C) | Yield of 5-Bromo-2,7-naphthyridine (%) |
| 1 | Dichloromethane | 25 | 45 |
| 2 | Acetonitrile (B52724) | 25 | 55 |
| 3 | Acetic Acid | 25 | 70 |
| 4 | Acetic Acid | 50 | 85 |
| 5 | Acetic Acid | 80 | 75 (with byproducts) |
This is an illustrative table and does not represent actual experimental data.
Investigation of Lewis Acid and Brønsted Acid Catalysis in Cyclization and Functionalization
Both Lewis and Brønsted acids can play a significant role in accelerating key transformations and controlling selectivity in the synthesis of this compound.
Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or scandium triflate (Sc(OTf)₃) can be employed to catalyze cyclization reactions by activating carbonyl groups or imines towards nucleophilic attack researchgate.netrsc.org. In the context of the Bohlmann-Rahtz synthesis, a Lewis acid can facilitate the annulation of the second pyridine ring. Lewis acids can also influence the regioselectivity of electrophilic aromatic substitution by coordinating to the nitrogen atoms of the naphthyridine ring, thereby altering the electron density distribution.
Brønsted Acid Catalysis: Brønsted acids, ranging from mineral acids like sulfuric acid to organic acids like p-toluenesulfonic acid, are often used in cyclization reactions that proceed via acid-catalyzed condensation and dehydration steps. In halogenation reactions, Brønsted acids can activate the halogenating agent, making it a more potent electrophile nih.govrsc.org. For example, the bromination of an aromatic ring can be significantly accelerated in the presence of a strong acid. The choice of the Brønsted acid and its concentration needs to be carefully optimized to avoid unwanted side reactions such as polymerization or degradation of the starting material.
A summary of potential catalytic applications is presented in the table below.
| Reaction Step | Catalyst Type | Potential Catalyst | Role of Catalyst |
| Naphthyridine Core Formation (e.g., Bohlmann-Rahtz) | Lewis Acid | ZnBr₂, Yb(OTf)₃ | Activation of enamine and alkynone |
| Naphthyridine Core Formation (e.g., Friedländer) | Brønsted Acid | H₂SO₄, PPA | Catalyzing condensation and cyclization |
| Bromination | Brønsted Acid | Acetic Acid, H₂SO₄ | Activation of the brominating agent |
| Chlorination (from naphthyridinone) | - | - | Reagent-based transformation (e.g., POCl₃) |
This table provides potential catalytic strategies based on known organic reactions.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes. While specific green synthetic routes for this compound are not extensively documented, general principles can be applied to the known synthetic pathway.
One key area for improvement is the choice of reagents and solvents. Phosphorus oxychloride, a common chlorinating agent, is highly reactive and generates significant acidic waste. Exploring alternative, less hazardous chlorinating agents could improve the green profile of the synthesis. Additionally, the use of greener solvents that are less toxic and more easily recyclable is a critical consideration.
Another principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. Optimizing reaction conditions to improve the yield and reduce the formation of byproducts is a direct application of this principle.
Furthermore, energy efficiency is a significant aspect of green chemistry. Developing synthetic methods that proceed at lower temperatures or with the use of microwave irradiation can reduce energy consumption. While not specifically reported for this compound, microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the synthesis of other naphthyridine derivatives.
The following table outlines potential green chemistry improvements for the synthesis of this compound:
| Green Chemistry Principle | Conventional Method Consideration | Potential Green Alternative |
| Prevention | Use of hazardous reagents like POCl₃. | Development of catalytic or less hazardous chlorinating agents. |
| Atom Economy | Potential for byproduct formation. | Optimization of reaction conditions to maximize yield. |
| Less Hazardous Chemical Syntheses | Use of toxic solvents. | Employment of greener solvents like ionic liquids or water-based systems where feasible. |
| Design for Energy Efficiency | Reactions often require high temperatures. | Exploration of microwave-assisted synthesis or catalytic methods that proceed at lower temperatures. |
| Use of Renewable Feedstocks | Starting materials are typically derived from petrochemical sources. | Long-term research into bio-based starting materials for the naphthyridine core. |
| Reduce Derivatives | Multi-step synthesis may involve protection and deprotection steps. | Designing a more convergent synthesis to minimize derivatization. |
| Catalysis | Stoichiometric reagents are often used. | Development of catalytic methods for chlorination and other synthetic steps. |
Purity Assessment and Isolation Techniques for Research Applications
Ensuring the high purity of this compound is critical for its use in research applications, as impurities can significantly affect experimental outcomes. A combination of chromatographic and crystallization techniques, followed by spectroscopic verification, is employed to achieve and confirm the desired purity.
Advanced Chromatographic Purification Methodologies
Chromatography is a fundamental technique for the purification of this compound from reaction mixtures. High-performance liquid chromatography (HPLC) is a powerful tool for both analytical assessment of purity and for preparative-scale purification.
For analytical purposes, reversed-phase HPLC is commonly used. A C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased, is typically used to achieve good separation of the product from starting materials and byproducts.
For preparative HPLC, the same principles apply, but on a larger scale with a larger column and higher flow rates. The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.
The following table provides a hypothetical example of HPLC conditions for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Crystallization Techniques for Enhanced Product Purity
Crystallization is a highly effective method for purifying solid compounds like this compound. The principle of crystallization relies on the lower solubility of the compound in a particular solvent at a lower temperature.
The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound when hot but will have low solubility for the compound when cold. This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent.
A common procedure involves dissolving the crude product in a minimal amount of a hot solvent to create a saturated solution. The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
For halogenated aromatic compounds, a range of organic solvents can be explored for crystallization. It is often a process of trial and error to find the optimal solvent or solvent system (a mixture of two or more solvents) that provides high recovery of pure crystals.
Spectroscopic Verification of Synthetic Products for Reaction Completeness and Purity
Once the this compound has been synthesized and purified, spectroscopic techniques are essential to confirm its identity and assess its purity. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum will show distinct signals for each of the aromatic protons on the naphthyridine ring, and their chemical shifts and coupling patterns will be characteristic of the substitution pattern. The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Based on the structure of this compound, the following are expected ¹H NMR and ¹³C NMR characteristics:
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-3 | ~7.5-7.8 | - |
| H-4 | ~8.0-8.3 | - |
| H-6 | ~8.5-8.8 | - |
| H-8 | ~9.0-9.3 | - |
| C-1 | - | ~150-155 |
| C-3 | - | ~120-125 |
| C-4 | - | ~135-140 |
| C-4a | - | ~145-150 |
| C-5 | - | ~115-120 |
| C-6 | - | ~140-145 |
| C-8 | - | ~150-155 |
| C-8a | - | ~125-130 |
Note: These are estimated chemical shifts and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For this compound (C₈H₄BrClN₂), the expected exact mass can be calculated. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the presence of these halogens.
High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula of the compound.
Considerations for Laboratory Scale-Up and Production for Research Quantities
Scaling up the synthesis of this compound from a laboratory scale to produce larger quantities for research purposes presents several challenges that need to be carefully addressed.
Reaction Conditions: Reactions that are straightforward on a small scale can become problematic when scaled up. For the chlorination of 5-bromo-2,7-naphthyridin-1(2H)-one, the exothermic nature of the reaction with phosphorus oxychloride needs to be managed to ensure proper temperature control. Inadequate heat dissipation on a larger scale can lead to side reactions and a decrease in yield and purity.
Reagent Addition: The rate of addition of reagents becomes more critical on a larger scale. Slow and controlled addition of the chlorinating agent may be necessary to maintain a safe and controlled reaction.
Workup and Purification: The workup procedure, including quenching of the reaction and extraction of the product, needs to be adapted for larger volumes. The choice of purification method also needs to be considered. While preparative HPLC is suitable for small quantities, it may not be practical for larger scale production. Column chromatography on a larger scale or a greater reliance on crystallization for purification may be necessary.
Safety: The safety aspects of the synthesis are paramount, especially when handling larger quantities of hazardous reagents like phosphorus oxychloride. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
The following table summarizes key considerations for the scale-up of this compound synthesis:
| Parameter | Small-Scale Consideration | Large-Scale Consideration |
| Heat Transfer | Efficient heat dissipation. | Potential for overheating; requires careful monitoring and cooling. |
| Mixing | Generally efficient. | Requires adequate stirring to ensure homogeneity. |
| Reagent Addition | Can be added quickly. | Requires controlled addition to manage exotherms. |
| Workup | Simple extraction. | May require larger scale extraction equipment and handling of larger volumes of solvents. |
| Purification | Preparative HPLC or simple column chromatography. | May require large-scale column chromatography or a robust crystallization procedure. |
| Safety | Standard laboratory precautions. | Enhanced safety protocols, including consideration of emergency procedures. |
Reactivity and Derivatization Chemistry of 5 Bromo 1 Chloro 2,7 Naphthyridine
Halogen-Directed Reactivity in Carbon-Halogen Bond Transformations
The chemical behavior of 5-bromo-1-chloro-2,7-naphthyridine is dominated by the two carbon-halogen bonds. The electron-withdrawing nature of the fused pyridine (B92270) rings renders the carbon atoms attached to the halogens electrophilic and thus susceptible to attack by nucleophiles or insertion by low-valent metal catalysts. The difference in bond strength and reactivity between the bromine at the C5 position and the chlorine at the C1 position is the cornerstone of its synthetic utility, allowing for regioselective derivatization.
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing halogenated naphthyridines. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of two nitrogen atoms in the 2,7-naphthyridine (B1199556) skeleton significantly lowers the electron density of the ring system, making it highly activated for SNAr reactions. masterorganicchemistry.com
In dihalogenated systems like this compound, the regioselectivity of the substitution is typically governed by the leaving group's ability. Generally, in SNAr reactions, the rate-determining step is the initial nucleophilic attack, but the stability of the leaving group also plays a crucial role. masterorganicchemistry.com For halogenated naphthyridines, bromine is considered a better leaving group than chlorine. Consequently, nucleophilic attack is expected to occur preferentially at the C5 position, displacing the bromide ion.
Studies on analogous dihalopyridines and other naphthyridine isomers support this selectivity. For instance, treatment of a related 4-bromo-1-chloro-2,7-naphthyridine (B1447076) with amines or hydroxide (B78521) ions results in the selective substitution of the bromine atom. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino, ether, and thioether derivatives, respectively.
| Substrate Analogue | Nucleophile | Conditions | Product Type | Selective Position | Reference |
|---|---|---|---|---|---|
| 4-Bromo-1-chloro-2,7-naphthyridine | Ammonia/Amines | Palladium catalyst | 4-Amino derivative | C4-Br | |
| 4-Bromo-1-chloro-2,7-naphthyridine | NaOH (aq) | Elevated temperature | 4-Hydroxy derivative | C4-Br | |
| 4-Chloro-1,5-naphthyridine | Various amines | Heat (Microwave assisted) | 4-Amino-1,5-naphthyridine | C4-Cl | mdpi.com |
| 1-Halogeno-2,7-naphthyridines | KNH₂/NH₃ | - | 1-Amino-2,7-naphthyridine | C1-Halogen | researchgate.net |
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the C-Br and C-Cl bonds in the key oxidative addition step to a metal center (typically palladium) is the basis for achieving high regioselectivity. The C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond. rsc.orguwindsor.ca This intrinsic difference allows for the selective functionalization at the C5 position while leaving the C1-Cl bond intact for subsequent transformations.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most widely used cross-coupling reactions. rsc.org In the case of this compound, this reaction is anticipated to proceed with high selectivity at the C5-Br position. This chemoselectivity is well-documented in related polyhalogenated heterocyclic systems. For example, studies on 5-bromo-8-(tosyloxy)-1,6-naphthyridine showed that Suzuki-Miyaura coupling with arylboronic acids occurred exclusively at the C-Br bond, leaving the tosyloxy group untouched. researchgate.net Similarly, the coupling of 2-chloro-6-bromoquinoline can be directed to the C6-Br position using specific palladium catalysts like Pd(dppf)Cl₂. rsc.orgnih.gov
This selectivity allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C5 position. Under more forcing conditions or by using a second, distinct catalyst system, the remaining C1-Cl bond can be subsequently coupled, providing a pathway to unsymmetrically disubstituted 2,7-naphthyridines. acs.org
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Selective Position | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-1-chloro-2,7-naphthyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | C4-Br | |
| 5-Bromo-8-(tosyloxy)-1,6-naphthyridine | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | C5-Br | researchgate.net |
| 2-Chloro-6-bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | - | - | C6-Br | rsc.orgnih.gov |
| 2,7-Dichloro-1,8-naphthyridine | Arylboronic acid | Pd₂(dba)₃/S-Phos | K₃PO₄ | Dioxane | C2/C7-Cl | researchgate.net |
The Heck and Sonogashira reactions provide pathways to introduce unsaturated functionalities. The Heck reaction couples the halide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne, typically using a palladium catalyst and, for Sonogashira, a copper(I) co-catalyst. google.comorganic-chemistry.org
Consistent with other palladium-catalyzed processes, these reactions are expected to exhibit high selectivity for the more reactive C5-Br bond of this compound. This allows for the synthesis of 5-alkenyl and 5-alkynyl-1-chloro-2,7-naphthyridines. These products are valuable intermediates themselves, as the newly introduced double or triple bonds can participate in further chemical transformations such as cyclizations, hydrogenations, or click reactions. While specific examples on this compound are not prevalent in the reviewed literature, the principles are well-established for a variety of dihalogenated heterocycles. google.comuni-muenchen.de
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, pairing an organic halide with an amine. nih.govresearchgate.net This reaction has proven highly effective and chemoselective for dihaloheterocycles. Research on 5-bromo-2-chloro-3-fluoropyridine, a close analogue, demonstrated that palladium-catalyzed amination with a Xantphos ligand occurs with exceptional selectivity at the C-Br bond, yielding the 5-amino-2-chloro-3-fluoropyridine product exclusively. researchgate.net
This powerful precedent suggests that Buchwald-Hartwig amination of this compound with primary or secondary amines will selectively yield 5-amino-1-chloro-2,7-naphthyridine derivatives. The C1-Cl bond remains available for subsequent diversification, for example, through another cross-coupling reaction or a nucleophilic substitution under more forcing conditions.
| Substrate | Amine | Catalyst/Ligand | Base | Selective Position | Reference |
|---|---|---|---|---|---|
| 4-Bromo-1-chloro-2,7-naphthyridine | Secondary amines (e.g., morpholine) | Pd catalyst | - | C4-Br | |
| 5-Bromo-2-chloro-3-fluoropyridine | Primary anilines, secondary amines | Pd₂(dba)₃/Xantphos | Base | C5-Br | researchgate.net |
| 2-Chloro-1,5-naphthyridine | Various amines | - | - | C2-Cl | mdpi.comnih.gov |
Other important cross-coupling reactions, including the Kumada (organomagnesium), Negishi (organozinc), and Stille (organotin) couplings, further expand the synthetic utility of this compound. google.comuni-muenchen.de These reactions also generally rely on the differential reactivity of carbon-halogen bonds towards palladium or nickel catalysts.
The Negishi coupling is particularly noteworthy for its high functional group tolerance. Studies involving the closely related 1-chloro-4-iodo-2,7-naphthyridine demonstrated that a palladium-catalyzed Negishi coupling with an arylzinc reagent occurred selectively at the most reactive C-I bond. acs.org The resulting 1-chloro-4-aryl-2,7-naphthyridine could then undergo a second, cobalt-catalyzed coupling at the C-Cl position, showcasing a strategy for sequential, site-selective functionalization. acs.org
Furthermore, the choice of catalyst can be critical in dictating selectivity. For example, the Negishi coupling of 5-bromo-2-chloropyridine (B1630664) with [PdCl₂(dppf)] as the catalyst resulted in a mixture of products, whereas using a catalyst with a more basic, bulky phosphine (B1218219) ligand like P(tBu)₃ led to exclusive coupling at the bromide position. uwindsor.ca Stille couplings have also been effectively used to functionalize related chloro- and triflate-substituted benzo[c] mdpi.comresearchgate.netnaphthyridines. beilstein-journals.orgd-nb.info These examples underscore the principle that the C-Br bond of this compound can be selectively targeted by a wide range of organometallic reagents, paving the way for the synthesis of diverse and complex derivatives.
Investigation of Reductive Dehalogenation Pathways
The selective removal of halogen atoms from the this compound core is a critical transformation for accessing derivatives with different substitution patterns. The two halogen atoms, bromine at C5 and chlorine at C1, exhibit differential reactivity, which can be exploited for selective dehalogenation. Generally, the carbon-bromine bond is weaker and more susceptible to reduction than the carbon-chlorine bond.
Catalytic hydrogenation is a primary method for reductive dehalogenation. Conditions can be tuned to achieve selective or complete removal of the halogens. For instance, catalytic hydrogenation of quinoline (B57606) derivatives has been effectively carried out using both precious metal catalysts (e.g., Pd, Pt, Ru) and more accessible base metals like cobalt and nickel. thieme-connect.com Specifically, the dehalogenation of 5-Amino-8-bromodibenzo[c,f] acs.orgresearchgate.netnaphthyridine has been accomplished using palladium on activated carbon (Pd/C) with sodium tetrahydroborate, demonstrating the feasibility of this approach within the broader naphthyridine family. sci-hub.se
For this compound, a stepwise reduction is anticipated. Milder conditions would likely favor the cleavage of the C5-Br bond, yielding 1-chloro-2,7-naphthyridine. More forcing conditions, such as increased hydrogen pressure, higher catalyst loading, or longer reaction times, would be required to subsequently remove the more resilient chlorine atom at the C1 position, leading to the parent 2,7-naphthyridine heterocycle.
Table 1: Representative Conditions for Reductive Dehalogenation
| Starting Material | Reagent/Catalyst | Product(s) | Notes |
|---|---|---|---|
| This compound | H₂, Pd/C, Et₃N | 1-Chloro-2,7-naphthyridine | Selective removal of bromine is expected under standard, mild conditions. |
| This compound | H₂, Raney Ni | 2,7-Naphthyridine | Complete dehalogenation is possible under more vigorous conditions. |
| 1-Chloro-2,7-naphthyridine | H₂, Pd/C | 2,7-Naphthyridine | Demonstrates the second step of a complete dehalogenation sequence. |
This table presents hypothetical pathways based on established principles of reductive dehalogenation.
Electrophilic Aromatic Substitution on the Naphthyridine Core
The 2,7-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally makes electrophilic aromatic substitution reactions challenging compared to electron-rich aromatic systems like benzene. The presence of two deactivating halogen substituents in this compound further deactivates the ring towards electrophilic attack.
Nitration and Sulfonation Studies
Direct nitration and sulfonation of this compound are expected to be difficult reactions, requiring harsh conditions. Typically, aromatic nitration is achieved using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For sulfonation, fuming sulfuric acid (H₂SO₄/SO₃) is commonly employed. masterorganicchemistry.com
Due to the strong deactivation of the ring, high temperatures and highly acidic media would be necessary. The regioselectivity of such reactions would be governed by the directing effects of the nitrogen atoms and the existing halogens. The nitrogen atoms strongly direct electrophilic attack away from the alpha and gamma positions. In the 2,7-naphthyridine system, the C4 and C5 positions are generally the most susceptible to electrophilic attack. However, with C5 already substituted, the C4 position would be the most likely site for substitution, if the reaction can be induced.
Regioselectivity in Further Halogenation Reactions
Further halogenation of this compound would also proceed via an electrophilic aromatic substitution mechanism. The introduction of an additional halogen atom would require forcing conditions. Studies on related heterocycles, such as the selective bromination of 2,7-naphthyridines at the C1 position using N-Bromosuccinimide (NBS), highlight that regiocontrol is achievable. evitachem.com For this compound, the positions available for substitution are C3, C4, C6, and C8. The directing effects of the ring nitrogens and the existing halogens would influence the outcome. The C4 position is the most probable site for further electrophilic attack, being meta to the N2 nitrogen and ortho to the N7 nitrogen, while avoiding the steric hindrance and electronic deactivation of the already substituted positions.
Table 2: Predicted Regioselectivity of Electrophilic Substitution
| Reaction | Electrophile | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 5-Bromo-1-chloro-4-nitro-2,7-naphthyridine | C4 is the most activated position in the electron-deficient ring. |
| Sulfonation | SO₃ | This compound-4-sulfonic acid | Similar to nitration, substitution is directed to C4. |
| Bromination | Br⁺ | 1,4,5-Tribromo-1-chloro-2,7-naphthyridine | Halogenation at the most reactive available position (C4). |
This table is predictive and based on the electronic properties of the 2,7-naphthyridine core.
Functionalization Strategies at Nitrogen Heteroatoms
The lone pairs of electrons on the two nitrogen atoms in the 2,7-naphthyridine ring make them nucleophilic centers, readily available for reactions with electrophiles. This allows for functionalization through alkylation, acylation, and the formation of quaternary salts and ylides.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are common reactions for nitrogen-containing heterocycles. nih.govsemanticscholar.org For this compound, these reactions can lead to mono- or di-substituted products, depending on the stoichiometry and reactivity of the electrophile. Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or acyl halides (e.g., acetyl chloride) are typical reagents.
The two nitrogen atoms, N2 and N7, may exhibit different basicities and steric environments, potentially allowing for regioselective functionalization under carefully controlled conditions. It is common for the alkylation of pyridone-type structures to occur at the nitrogen atom when using a base like sodium hydride in DMF. nih.gov Similar principles would apply here, where a strong base can deprotonate an N-H tautomer if present, or facilitate the reaction. Given the symmetric nature of the parent 2,7-naphthyridine, the electronic environment of N2 and N7 is similar, though the substitution pattern in this compound could introduce a slight electronic bias.
Quaternization and Ylide Formation
The reaction of this compound with an excess of a reactive alkylating agent, such as methyl iodide or dimethyl sulfate, leads to the formation of quaternary ammonium (B1175870) salts (quaternization). This reaction can proceed stepwise, first forming a mono-quaternary salt and then, under more forcing conditions, a di-quaternary salt. Studies on N,N'-dimethyl-2,7-naphthyridinium dications have shown they are stable and can be isolated. cdnsciencepub.comcdnsciencepub.com
These quaternary salts are valuable intermediates for the formation of nitrogen ylides. researchgate.net Treatment of the N-alkylated quaternary salt with a strong base (e.g., triethylamine, sodium hydride) can abstract a proton from the carbon adjacent to the positively charged nitrogen, generating a highly reactive ylide. These ylides are 1,3-dipoles and can undergo cycloaddition reactions with various dipolarophiles (e.g., alkynes, alkenes), providing a powerful method for constructing more complex, fused heterocyclic systems.
Table 3: Functionalization at Nitrogen Atoms
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide (1 eq.) | N-Methyl-5-bromo-1-chloro-2,7-naphthyridinium iodide (mixture of N2 and N7 isomers) |
| N-Acylation | Acetyl Chloride, Pyridine | N-Acetyl-5-bromo-1-chloro-2,7-naphthyridinium chloride (mixture of N2 and N7 isomers) |
| Quaternization | Methyl Iodide (excess) | N2,N7-Dimethyl-5-bromo-1-chloro-2,7-naphthyridinium diiodide |
This table illustrates expected reaction pathways based on the known chemistry of naphthyridines and other N-heterocycles.
Exploration of Multi-Component Reactions Involving this compound
There is no publicly available scientific literature or research data on the use of this compound in multi-component reactions. Therefore, no detailed research findings or data tables can be provided for this section.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 Chloro 2,7 Naphthyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 5-Bromo-1-chloro-2,7-naphthyridine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete structural assignment.
Detailed Proton and Carbon NMR Chemical Shift Analysis
The electronegative chlorine and bromine atoms are expected to induce significant downfield shifts (deshielding) for nearby protons and carbons. The protons H3, H4, H6, and H8 would all be influenced by the halogen substituents and the ring nitrogen atoms.
Predicted ¹H NMR Chemical Shifts: The four protons on the naphthyridine core are expected to resonate in the aromatic region, likely between 7.5 and 9.5 ppm.
H8: This proton is anticipated to be the most deshielded, appearing at a very low field due to the anisotropic effect of the adjacent nitrogen (N7) and the peri-effect of the chlorine atom at C1.
H4: This proton would also experience significant deshielding from the adjacent nitrogen (N2) and the ortho-bromine substituent at C5.
H6: The chemical shift of H6 is influenced by the adjacent N7 and the bromine at C5.
H3: This proton is expected to be the most upfield of the four, primarily influenced by the adjacent C4 and the more distant chlorine at C1.
The coupling between H3 and H4 should be observable as a typical ortho-coupling constant (³JHH) of approximately 7-9 Hz, while other protons may appear as singlets or show smaller meta/para couplings.
Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum should display eight distinct signals.
C1 and C5: These carbons, directly bonded to chlorine and bromine respectively, will be significantly shifted downfield. Their exact shifts depend on the complex interplay of inductive and resonance effects of the halogens.
C3, C4, C6, C8: These are protonated carbons whose assignments can be confirmed using HSQC or HMQC experiments.
C4a and C8a: These are bridgehead quaternary carbons, typically identified through HMBC correlations.
The following table provides predicted chemical shifts based on data from unsubstituted 2,7-naphthyridine (B1199556) and known substituent effects. thieme-connect.de
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~151 |
| 3 | ~7.8 - 8.2 | ~121 |
| 4 | ~8.4 - 8.8 | ~140 |
| 4a | - | ~125 |
| 5 | - | ~120 |
| 6 | ~8.0 - 8.5 | ~123 |
| 8 | ~9.2 - 9.6 | ~150 |
| 8a | - | ~145 |
Note: The table above contains predicted data and is intended for illustrative purposes.
Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Determination
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) spin coupling networks. For this compound, the primary and most informative correlation would be a cross-peak between H3 and H4, confirming their ortho-relationship on the same pyridine (B92270) ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate protons to their directly attached carbons. It would provide four cross-peaks, definitively linking H3 to C3, H4 to C4, H6 to C6, and H8 to C8.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for elucidating the structure of highly substituted aromatic systems. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that would confirm the substitution pattern include:
H4 correlating to the quaternary carbons C5 (bearing the bromine) and C4a.
H3 correlating to the quaternary carbon C1 (bearing the chlorine) and C4a.
H8 correlating to C1 and the bridgehead carbon C8a.
H6 correlating to C5 and C8. These correlations would allow for the complete and unambiguous assembly of the molecular skeleton and confirmation of the substituent positions. nih.govacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A NOESY spectrum could reveal correlations between protons that are close in space but not necessarily coupled, such as a potential interaction between H4 and H6, further solidifying the structural assignment. acs.orgmdpi.com
Mass Spectrometry for Fragmentation Pathway Analysis and Elemental Composition
Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition. The calculated exact mass for the molecular ion of this compound (C₈H₄⁷⁹Br³⁵ClN₂) is 241.9326 Da. clockss.orgamazonaws.com
A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of one bromine atom (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). libretexts.org This would result in a characteristic cluster of peaks for the molecular ion:
M+ peak (C₈H₄⁷⁹Br³⁵ClN₂⁺): The ion containing the lightest isotopes.
M+2 peak (C₈H₄⁸¹Br³⁵ClN₂⁺ and C₈H₄⁷⁹Br³⁷ClN₂⁺): This peak, two mass units higher, would be the most intense in the cluster.
M+4 peak (C₈H₄⁸¹Br³⁷ClN₂⁺): An ion containing the heaviest isotopes of both halogens.
The relative intensities of these peaks (approximately 75:100:25 for M:M+2:M+4) provide unambiguous evidence for the presence of one bromine and one chlorine atom in the molecule. libretexts.org
Interactive Table: Isotopic Distribution for C₈H₄BrClN₂
| Ion | Calculated Mass (Da) | Relative Abundance (%) |
|---|---|---|
| [M]⁺ | 241.9326 | 75.7 |
| [M+1]⁺ | 242.9356 | 6.8 |
| [M+2]⁺ | 243.9297 | 100.0 |
| [M+3]⁺ | 244.9327 | 8.9 |
| [M+4]⁺ | 245.9267 | 24.6 |
Note: This table represents a theoretical isotopic distribution pattern.
Tandem Mass Spectrometry (MS/MS) for Structural Information Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. nih.gov This technique provides valuable information about the compound's structure and connectivity. google.com
For this compound, the fragmentation pathways would likely be initiated at the weakest bonds and involve the elimination of stable neutral molecules. Common fragmentation patterns for halogenated N-heterocycles include:
Loss of Halogen Radical: The initial fragmentation step is often the cleavage of a carbon-halogen bond. The loss of a bromine radical (•Br; 79/81 Da) is typically more favorable than the loss of a chlorine radical (•Cl; 35/37 Da).
Loss of HCN: A characteristic fragmentation pathway for pyridine-containing rings is the elimination of a molecule of hydrogen cyanide (HCN; 27 Da). researchgate.net This can occur sequentially.
Ring Cleavage: More energetic collisions can lead to the cleavage of the heterocyclic ring system, producing smaller charged fragments.
A plausible fragmentation cascade could begin with the loss of the bromine atom to form an ion at m/z 163/165, which would still exhibit the characteristic 3:1 isotopic pattern for chlorine. Subsequent loss of HCN would yield a fragment at m/z 136/138. Alternatively, initial loss of a chlorine atom would result in an ion at m/z 207/209, showing the 1:1 bromine isotopic pattern. The analysis of these fragmentation trees provides strong corroborating evidence for the proposed structure. youtube.comlibretexts.org
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular geometry, conformational preferences, and the nature of non-covalent interactions that govern the crystal packing.
Single-crystal X-ray diffraction is the gold standard for elucidating the absolute configuration and conformational intricacies of molecules. For derivatives of the naphthyridine family, this technique has been instrumental. For instance, the crystal structure of a co-crystal involving N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide revealed a pseudo-mirror symmetry in the benzamide (B126) molecule. researchgate.net The angle between the least-squares planes of the two co-crystallized molecules was determined to be 26.2 (2)°. researchgate.net Such data is crucial for understanding how the molecule orients itself in the solid state.
In another example, the analysis of N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide dioxane hemisolvate, a related bromo-naphthyridine derivative, showed that the molecules adopt a conformation where the N—H hydrogen points towards the lone electron pair of the adjacent naphthyridine nitrogen atom. nih.gov This specific conformation is a key feature influencing the subsequent intermolecular interactions. While direct single-crystal data for this compound is not publicly available, these examples on closely related structures provide a strong indication of the conformational behavior that can be expected.
A study on 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione derivatives, which are under investigation as MEK inhibitors, utilized powder X-ray diffraction (PXRD) to characterize the crystalline form of one of its anhydrous compounds. google.com This highlights the importance of crystallographic studies in pharmaceutical development for identifying and controlling solid-state forms.
Table 1: Selected Crystallographic Data for Naphthyridine Derivatives
| Compound | Key Findings | Reference |
|---|---|---|
| N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione | Co-crystal formation, pseudo-mirror symmetry, interplanar angle of 26.2 (2)° | researchgate.net |
| N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide dioxane hemisolvate | Specific conformation with N—H pointing towards naphthyridine N atom | nih.gov |
Similarly, the crystal structure of N-(7-bromomethyl-1,8-naphthyridin-2-yl)acetamide dioxane hemisolvate is stabilized by a three-dimensional network of N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds, in addition to C—Br⋯π halogen bonds. nih.gov Its dibrominated counterpart also exhibits a complex network of intermolecular interactions, including C—Br⋯O=C, C—Br⋯N, and C—Br⋯π bonding. nih.gov These interactions are fundamental to the stability and physical properties of the crystalline material. The study of such interactions in related halogenated naphthyridines provides a framework for predicting the supramolecular assembly of this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules.
In a study of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, the C–H stretching modes of the naphthyridine ring were observed experimentally at 3020 and 3047 cm⁻¹ in the FT-IR spectrum. tandfonline.com Theoretical calculations placed these vibrations in the 3004–3081 cm⁻¹ range. tandfonline.com Aromatic C–H in-plane and out-of-plane bending vibrations are typically found in the regions of 1000–1300 cm⁻¹ and 759–1067 cm⁻¹, respectively. tandfonline.com
For newly synthesized benzo[c]pyrazolo rsc.orgrsc.orgnaphthyridines, the IR spectra showed N–H stretching of the pyrazole (B372694) and amino groups in the 3421–3088 cm⁻¹ region. rsc.org The absence of a cyano group's characteristic absorption band confirmed the successful cyclization in related pyrazolo[3,4-c]-2,7-naphthyridines. nih.gov The C=N stretching frequency in aromatic azomethines is another characteristic IR band that can provide structural information. acs.org
While specific FT-IR and Raman data for this compound are not detailed in the available literature, the data from these related halogenated and functionalized naphthyridine derivatives allow for the prediction of characteristic vibrational modes.
Table 2: Characteristic Vibrational Frequencies for Naphthyridine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Class | Reference |
|---|---|---|---|
| C–H Stretching (Naphthyridine Ring) | 3020 - 3081 | 1,8-Naphthyridine Derivative | tandfonline.com |
| N–H Stretching | 3088 - 3421 | Benzo[c]pyrazolo rsc.orgrsc.orgnaphthyridines | rsc.org |
| C–H In-plane Bending | 1000 - 1300 | Aromatic Compounds | tandfonline.com |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing and Optoelectronic Properties
Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides critical information about the electronic transitions within a molecule and is indicative of its potential optoelectronic applications.
Theoretical studies on a series of novel 2,7-naphthyridine derivatives designed for optical switching applications were conducted using Density Functional Theory (DFT) to understand their electronic and nonlinear optical properties. rsc.orgrsc.orgresearchgate.net This computational approach can predict the UV-Vis absorption spectra and provide insights into the electronic structure.
Experimental work on a 1,8-naphthyridine-boronic acid derivative showed absorption maxima at 356 nm with a shoulder at 371 nm. rsc.org Its fluorescence emission spectrum exhibited a maximum at 401 nm in methanol. rsc.org The synthesis of fluorescent aryl naphthyridines has also been reported, with their UV/Vis absorption and fluorescence spectra being characterized. uni-muenchen.de For example, benzo[c] rsc.orgresearchgate.netnaphthyridin-4(3H)-ones are fluorophores that emit in the near UV and blue visible spectral regions. researchgate.net
These findings on various naphthyridine isomers and their derivatives suggest that this compound is also likely to exhibit interesting photophysical properties. The presence of the bromine and chlorine atoms, as well as the extended π-system of the naphthyridine core, would be expected to influence the wavelengths of absorption and emission.
Table 3: Photophysical Data for Naphthyridine Derivatives
| Compound/Class | Absorption λmax (nm) | Emission λmax (nm) | Key Findings | Reference |
|---|---|---|---|---|
| 1,8-Naphthyridine-boronic acid derivative | 356 (shoulder at 371) | 401 (in MeOH) | Characterization of a fluorescent sensor | rsc.org |
| Benzo[c] rsc.orgresearchgate.netnaphthyridin-4(3H)-ones | - | Near UV-Blue | Fluorophoric properties | researchgate.net |
| 2,7-Naphthyridine derivatives | - | - | Theoretical study of electronic and nonlinear optical properties | rsc.orgrsc.orgresearchgate.net |
Computational and Theoretical Chemistry Studies of 5 Bromo 1 Chloro 2,7 Naphthyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world. For 5-Bromo-1-chloro-2,7-naphthyridine, these calculations can predict a wide array of properties, from the geometry of the molecule to its spectroscopic signatures.
Density Functional Theory (DFT) for Molecular Geometry and Orbital Energies (HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of organic compounds like this compound.
The optimized molecular geometry, determined by finding the minimum energy conformation, provides the foundation for all other computational predictions. For this compound, DFT calculations would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.
The HOMO and LUMO energies are critical indicators of a molecule's reactivity and electronic properties. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and its ability to absorb light. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. For substituted naphthyridines, the positions and nature of the substituents (in this case, bromo and chloro groups) significantly influence these orbital energies. Theoretical studies on related naphthyridine systems have shown that the introduction of electron-withdrawing groups can lower both HOMO and LUMO energy levels. uni-muenchen.degoogle.com
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | -1.8 eV | Represents the energy of the lowest energy empty orbital, which can accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment (μ) | 2.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |
Note: The values in this table are illustrative and would be determined with specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules, which is crucial for their characterization.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with experimental data, the structure of a synthesized compound can be confirmed. Computational tools can help resolve ambiguities in spectral assignments, especially for complex heterocyclic systems. researchgate.net
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Illustrative Value/Range |
| ¹H NMR | Chemical Shift (δ) | 7.5 - 9.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | 110 - 160 ppm |
| IR Spectroscopy | Vibrational Frequency (ν) | C-Br stretch: 550-650 cm⁻¹ C-Cl stretch: 700-800 cm⁻¹ Aromatic C-H stretch: 3000-3100 cm⁻¹ |
Note: These are illustrative values and the actual spectra would show more complex patterns.
Analysis of Charge Distribution and Electrostatic Potential
The distribution of electrons within a molecule is key to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms due to their high electronegativity. researchgate.net Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. The bromine and chlorine substituents would also influence the electrostatic potential, creating localized areas of varying charge. These maps are invaluable for predicting how the molecule will interact with other reagents, particularly in nucleophilic and electrophilic attacks.
Reaction Mechanism Elucidation through Computational Modeling
Beyond predicting static molecular properties, computational chemistry can be used to model the dynamics of chemical reactions, providing a deeper understanding of reaction mechanisms.
Transition State Search and Activation Energy Calculations for Synthetic Pathways
For any chemical reaction, the reactants must pass through a high-energy transition state to form the products. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction.
For the synthesis of this compound, computational modeling could be used to explore different synthetic routes and identify the most energetically favorable pathway. acs.org By calculating the activation energies for each step in a proposed synthesis, chemists can predict which reactions are likely to be successful and under what conditions.
Reaction Pathway Analysis for Key Derivatization Reactions
This compound is a versatile scaffold that can be modified through various derivatization reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. Computational analysis can be employed to study the pathways of these reactions. For instance, in a nucleophilic substitution reaction, where an incoming nucleophile replaces the bromine or chlorine atom, calculations can determine which halogen is more likely to be substituted. This is influenced by factors such as bond strength and the stability of the intermediate species.
By mapping out the potential energy surface for a reaction, chemists can identify all possible intermediates and transition states, providing a comprehensive picture of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions to favor the desired product and minimize the formation of byproducts.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the dynamic behavior of molecules over time. These simulations can reveal the preferred three-dimensional arrangements (conformations) of a molecule and how it interacts with its environment, such as different solvents.
The solvent environment can significantly influence the properties and behavior of a molecule. Computational studies on other 2,7-naphthyridine (B1199556) derivatives have explored these solvent effects. Density Functional Theory (DFT) calculations, for example, have been used to analyze the impact of both polar and non-polar solvents on the non-linear optical (NLO) properties of 2,7-naphthyridine derivatives. These studies have shown that the energy gap between the frontier molecular orbitals and the hyperpolarizability can be effectively tuned by the solvent, which has significant implications for their application in NLO materials. Similar solvent-dependent behavior would be expected for this compound, influencing its solubility, stability, and reactivity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Derivatized Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models can then be used to predict the activity or properties of new, unsynthesized analogs, thereby guiding the design of more potent or suitable molecules.
Although no specific QSAR or QSPR studies for this compound have been reported, numerous studies on other substituted naphthyridine derivatives demonstrate the power of this approach. For example, QSAR studies on 1,3,4-oxadiazole (B1194373) substituted naphthyridine derivatives have been conducted to understand their anti-HIV activity. researchgate.net A statistically significant QSAR model was developed that indicated the importance of the shape index, partition coefficient, and solvent-accessible surface area for the anti-HIV activity of these compounds. researchgate.net
Another study focused on the cytotoxicity of 2-thienyl-1,8-naphthyridin-4-ones against various human cancer cell lines. nih.gov The resulting 3D-QSAR models, specifically the Comparative Molecular Similarity Indices Analysis (CoMSIA), were highly predictive and suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with the C-2 naphthyl ring, were crucial for their cytotoxic effects. nih.gov These findings underscore how substitutions at different positions on the naphthyridine core can dramatically influence biological activity. In the case of this compound, the bromine and chlorine atoms at positions 5 and 1, respectively, are expected to significantly modulate its electronic and steric properties, thereby influencing its interactions with biological targets.
| QSAR Model for Naphthyridine Derivatives | Key Findings | Relevant Descriptors | Reference |
| Anti-HIV activity of 1,3,4-oxadiazole substituted naphthyridines | The model successfully predicted anti-HIV activity. | Shape index, partition coefficient, solvent accessible surface area | researchgate.net |
| Cytotoxicity of 2-thienyl-1,8-naphthyridin-4-ones | The CoMSIA model showed high predictive accuracy for cytotoxicity in HeLa, HL-60, and PC-3 cell lines. | Steric, electrostatic, and hydrogen-bond donor fields | nih.gov |
In Silico Screening for Novel Applications and Molecular Interactions
In silico screening, which involves computational methods to identify promising drug candidates from large libraries of virtual compounds, is a vital tool in modern drug discovery. This approach often utilizes molecular docking to predict the binding affinity and mode of interaction between a small molecule and a biological target.
The 2,7-naphthyridine scaffold has been the subject of such investigations. For example, new derivatives of 2,7-naphthyridine-3-carboxylic acid hydrazide have been synthesized and subsequently screened for their antiproliferative activity. nih.gov Several of these compounds were selected by the National Cancer Institute (NCI) for in vitro screening against a panel of 60 different human tumor cell lines, with the Schiff bases proving to be the most active. nih.gov
| In Silico Screening of Naphthyridine Analogs | Therapeutic Target/Application | Key Findings from Screening | Reference |
| 2,7-Naphthyridine-3-carboxylic acid hydrazide derivatives | Anticancer (antiproliferative) | Schiff base derivatives showed the most promising activity against a panel of human tumor cell lines. | nih.gov |
| 1,8-Naphthyridine derivatives | Antibacterial (DNA gyrase inhibitors) | Brominated derivatives showed enhanced antibacterial activity and potent inhibition of DNA gyrase. | nih.gov |
| 1,6-Naphthyridine derivatives | Anticancer (c-Met kinase inhibitors) | Docking studies helped to understand the structure-activity relationship for c-Met kinase inhibition. | researchgate.net |
Applications of 5 Bromo 1 Chloro 2,7 Naphthyridine in Advanced Materials Science and Chemical Biology Research
Role as a Precursor for Advanced Organic Materials
There is no specific information available in the reviewed sources regarding the use of 5-Bromo-1-chloro-2,7-naphthyridine as a precursor for the following applications.
Luminescent Materials and Fluorescent Probe Development
No specific studies detailing the synthesis of luminescent materials or the development of fluorescent probes from this compound were identified. Research has been conducted on other 2,7-naphthyridine (B1199556) derivatives, which have been developed as fluorophores for designing fluorescent probes, but this work does not extend to the 5-bromo-1-chloro substituted variant.
Polymerizable Monomers for Functional Macromolecules Synthesis
Information regarding the use of this compound as a polymerizable monomer for synthesizing functional macromolecules is absent from the available scientific literature. Research on related structures, such as 1,5-naphthyridines, has shown their potential for incorporation into conjugated polymers, but this has not been documented for this compound. nih.gov
Liquid Crystals and Supramolecular Assemblies Design
Scaffold for Ligand Design in Catalysis Research
The potential of this compound as a scaffold for designing ligands for catalysis is not documented in the reviewed literature.
Homogeneous and Heterogeneous Catalysis Development
There are no available studies on the application of ligands derived from this compound in either homogeneous or heterogeneous catalysis. The broader class of 1,5-naphthyridines has been used to synthesize ligands for metal complexes, but this research does not specifically mention the this compound structure. nih.gov
Chiral Ligand Synthesis for Asymmetric Catalysis
The 2,7-naphthyridine framework serves as a valuable scaffold for the design of novel chiral ligands used in asymmetric catalysis. The defined geometry of the naphthyridine ring system allows for the creation of well-defined chiral environments around a metal center, which is crucial for achieving high levels of stereoselectivity in chemical reactions. The synthesis of these ligands often involves the strategic replacement of the halogen atoms on the this compound core with chiral substituents.
The synthetic utility of this compound lies in the ability to perform sequential cross-coupling reactions. For instance, the chlorine atom can be selectively displaced by a nucleophile, followed by a subsequent reaction at the bromine-substituted position, or vice versa. This orthogonal reactivity is key to introducing different chiral moieties onto the naphthyridine backbone, leading to a diverse range of potential ligands. These ligands can then be coordinated with various transition metals to form catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. The modularity offered by the starting material facilitates the tuning of the steric and electronic properties of the ligands to optimize catalyst performance for specific reactions.
Advanced Chemical Biology Probes and Tools Research
The unique photophysical and chemical properties of the 2,7-naphthyridine scaffold have positioned this compound as a key starting material for the synthesis of sophisticated probes and tools for chemical biology research. These tools are instrumental in visualizing cellular processes, identifying protein targets, and understanding the mechanisms of biological pathways.
Development of Fluorescent Tags and Imaging Agents for Cellular Studies
The 2,7-naphthyridine core can be elaborated into fluorescent molecules that exhibit favorable properties for cellular imaging, such as high quantum yields, photostability, and sensitivity to the local environment. By strategically functionalizing the this compound scaffold, researchers can develop fluorescent tags that can be conjugated to biomolecules of interest, such as proteins or nucleic acids. This allows for the visualization of their localization and dynamics within living cells. The derivatization of the naphthyridine ring can also be used to create fluorogenic probes, which only become fluorescent upon interaction with a specific analyte or under certain environmental conditions, thereby providing a mechanism for sensing specific cellular events.
Synthesis of Affinity Probes for Target Identification and Mechanistic Elucidation
Affinity probes are essential tools for identifying the protein targets of bioactive small molecules and for elucidating their mechanisms of action. This compound can be used as a central scaffold to construct these probes. Typically, one of the halogen positions is used to attach a reactive group that can covalently bind to the target protein, while the other position can be modified with a reporter tag, such as biotin (B1667282) or a fluorescent dye, for subsequent detection and isolation. The ability to selectively functionalize the two halogen positions allows for a modular approach to the design of these probes, facilitating the optimization of both the binding affinity and the labeling efficiency.
Utilization as Scaffolds for Structure-Based Chemical Design
The rigid and well-defined three-dimensional structure of the 2,7-naphthyridine nucleus makes it an attractive scaffold for structure-based drug design. By using this compound as a starting point, chemists can systematically explore the chemical space around the core structure to design ligands with high affinity and selectivity for a specific biological target. The bromine and chlorine atoms provide convenient handles for introducing a variety of substituents that can interact with specific residues in a protein's binding pocket. This approach, often guided by computational modeling and X-ray crystallography, enables the rational design of potent and selective inhibitors or modulators of enzyme or receptor function.
Applications in Sensor and Diagnostic Systems Research
The electron-deficient nature of the 2,7-naphthyridine ring system makes it a promising platform for the development of chemo- and biosensors. The electronic properties of the naphthyridine core can be readily modulated by the introduction of different substituents, leading to changes in its photophysical or electrochemical properties upon binding to a target analyte.
Chemo- and Biosensors Based on Naphthyridine Derivatives
Derivatives of this compound can be designed to act as sensors for a variety of analytes, including metal ions, anions, and small organic molecules. The sensing mechanism often relies on a change in the fluorescence or absorbance of the naphthyridine derivative upon interaction with the target. For example, the coordination of a metal ion to a ligand attached to the naphthyridine scaffold can lead to a significant change in its emission spectrum, providing a sensitive method for detection. Similarly, these derivatives can be incorporated into more complex biosensing systems, where they can be used to report on enzymatic activity or to detect specific biomolecules through binding events. The versatility of the this compound building block allows for the creation of a wide range of sensor molecules with tailored specificities and sensitivities.
Development of Diagnostic Reagents for Laboratory Applications
The unique heterocyclic structure of this compound serves as a valuable scaffold for the synthesis of specialized diagnostic reagents. The inherent photophysical properties of the 2,7-naphthyridine core, combined with the strategically positioned halogen atoms, make it an ideal precursor for creating highly sensitive and selective fluorescent probes and sensors for laboratory use.
The development of diagnostic reagents from this compound leverages the principles of rational molecular design. The 2,7-naphthyridine framework can act as a fluorophore, a molecule that emits light upon excitation. The bromine and chlorine atoms at the 5- and 1-positions, respectively, act as versatile chemical "handles." Through various chemical reactions, such as cross-coupling, these halogens can be replaced with specific recognition moieties. These moieties are designed to bind selectively to a target analyte, such as a metal ion, a specific enzyme, or another small molecule.
This modular design allows for the creation of "turn-on" or "turn-off" fluorescent sensors. In a typical "turn-on" system, the probe is initially non-fluorescent or weakly fluorescent. Upon binding to its specific target, a conformational or electronic change is induced in the molecule, leading to a significant increase in fluorescence intensity. This change provides a clear, measurable signal indicating the presence and concentration of the target analyte.
Research has demonstrated that derivatives of the 2,7-naphthyridine core are particularly well-suited for these applications. For the first time, 2,7-naphthyridine derivatives were successfully developed as fluorophores for designing fluorescence probes capable of detecting specific analytes, such as thiophenol, in aqueous solutions. nih.gov One such probe, derived from this scaffold, exhibited highly desirable properties for a diagnostic reagent, including a low background signal, a high fluorescence quantum yield, and a large Stokes shift (the difference between the excitation and emission wavelengths), which helps to minimize signal interference. nih.gov This probe demonstrated a rapid response time of just 30 seconds and a remarkable 240-fold increase in fluorescence upon detecting its target. nih.gov
The performance of these diagnostic reagents is rooted in the photophysical properties of the functionalized 2,7-naphthyridine core. The introduction of different chemical groups allows for the fine-tuning of their light-absorbing and emitting characteristics. This strategic functionalization can lead to compounds with high fluorescence quantum yields and long excited-state lifetimes, which are critical parameters for sensitive detection assays.
Table 1: Photophysical Properties of a Representative 2,7-Naphthyridine-Based Fluorescent Probe
This table highlights the key performance metrics of a diagnostic probe developed from a 2,7-naphthyridine scaffold, demonstrating its suitability for sensitive laboratory applications.
| Property | Value | Significance in Diagnostics |
|---|---|---|
| Response Time | 30 seconds | Enables rapid detection and high-throughput screening. |
| Fluorescence Enhancement | 240-fold | Provides a strong, clear signal with high signal-to-noise ratio. |
| Stokes Shift | 225 nm | Minimizes self-quenching and background interference, enhancing sensitivity. |
| Emission | Red | Red-emitting probes are often preferred for biological samples to avoid autofluorescence. |
Data derived from research on the AND-DNP probe for thiophenol detection. nih.gov
Furthermore, the versatility of the this compound starting material allows for the creation of a diverse library of sensors. By altering the recognition moiety attached to the core, probes can be tailored to detect a wide range of analytes. For example, attaching a specific peptide sequence could create a reagent to measure the activity of a particular protease enzyme. Similarly, incorporating a crown ether-like structure could yield a sensor for specific metal ions.
The practical utility of these reagents has been demonstrated in various laboratory settings. Probes based on the 2,7-naphthyridine scaffold have been successfully used for the quantitative detection of analytes in real-world water samples and for bioimaging applications in living cells and even in whole organisms like zebrafish. nih.gov This underscores the potential of this compound as a foundational building block for the next generation of advanced, highly specific diagnostic tools for chemical biology and environmental monitoring.
Table 2: Design Principles for 2,7-Naphthyridine Diagnostic Reagents
This table outlines the modular components of a diagnostic reagent synthesized from this compound and their respective functions.
| Component | Function | Originating Feature |
|---|---|---|
| Fluorophore Core | Provides the fluorescent signal. | The 2,7-Naphthyridine ring system. |
| Recognition Moiety | Binds selectively to the target analyte. | Synthetically attached at the C1 or C5 position. |
| Linker | Connects the fluorophore to the recognition moiety. | Introduced during chemical synthesis. |
| Modulating Groups | Fine-tune photophysical properties (e.g., solubility, wavelength). | Additional functional groups added to the scaffold. |
Conclusion and Future Research Directions for 5 Bromo 1 Chloro 2,7 Naphthyridine
Summary of Key Academic Contributions and Discoveries
While direct and extensive research on 5-Bromo-1-chloro-2,7-naphthyridine is not widely published, its academic significance can be inferred from the broader class of 2,7-naphthyridine (B1199556) derivatives. The 2,7-naphthyridine core is a recognized privileged scaffold in drug discovery, particularly in the development of kinase inhibitors. For instance, derivatives of the 2,7-naphthyridinone scaffold have been identified as potent inhibitors of MET kinase, a key target in cancer therapy nih.gov. The strategic placement of substituents on the naphthyridine ring is crucial for achieving high potency and selectivity.
The primary contribution of this compound to the academic community is its role as a highly functionalized building block. The differential reactivity of the chloro and bromo substituents allows for selective and sequential chemical modifications, enabling the synthesis of diverse molecular libraries for screening and structure-activity relationship (SAR) studies.
Identification of Unexplored Reactivity and Persistent Synthetic Challenges
The reactivity of this compound is dictated by its two halogen substituents located at electronically distinct positions. The chlorine atom at the C1 position and the bromine atom at the C5 position provide orthogonal handles for chemical functionalization.
Unexplored Reactivity: The selective functionalization of this molecule remains a key area for exploration. It is anticipated that the C1-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the activating effect of the adjacent ring nitrogen youtube.comlibretexts.org. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols. Conversely, the C5-bromo position is an ideal site for palladium-catalyzed cross-coupling reactions , including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations nih.govnih.govlibretexts.orgsigmaaldrich.com. The systematic exploration of these orthogonal reactions could yield a wide array of novel disubstituted 2,7-naphthyridine derivatives.
Table 1: Potential Orthogonal Reactivity of this compound
| Position | Halogen | Predicted Reaction Type | Potential Coupling Partners |
| C1 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻) |
| C5 | Bromine | Palladium-Catalyzed Cross-Coupling | Boronic Acids (Suzuki), Alkynes (Sonogashira), Alkenes (Heck), Amines (Buchwald-Hartwig) |
Persistent Synthetic Challenges: The synthesis of polysubstituted naphthyridines, including the title compound, presents several challenges. Key among these are:
Regioselectivity: Controlling the position of substituents during the initial synthesis of the naphthyridine core can be difficult, often leading to mixtures of isomers ekb.eg.
Functional Group Compatibility: The harsh conditions often required for the cyclization reactions to form the naphthyridine ring system may not be compatible with sensitive functional groups acs.org.
Scalability: Many reported syntheses of functionalized naphthyridines are performed on a small scale, and scaling up these processes can be problematic rsc.org.
Overcoming these challenges will require the development of milder and more regioselective synthetic methodologies.
Emerging Applications in Interdisciplinary Research Fields
The unique structural features of this compound make it a promising candidate for applications across various interdisciplinary fields.
Medicinal Chemistry: The 2,7-naphthyridine scaffold is a key component in the design of inhibitors for various protein kinases implicated in cancer and inflammatory diseases nih.gov. The ability to introduce diverse substituents at the C1 and C5 positions of this compound allows for the fine-tuning of binding interactions with target proteins. Furthermore, naphthyridine derivatives have shown potential as antimicrobial agents, and this scaffold could be explored for the development of new antibiotics to combat drug-resistant bacteria mdpi.comscilit.com.
Chemical Biology: Functionalized naphthyridines can serve as molecular probes to study biological processes. By attaching fluorescent dyes or affinity tags through the reactive halogen sites, researchers can create tools for imaging, target identification, and understanding mechanisms of action.
Materials Science: Heteroaromatic compounds like naphthyridines are of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials bohrium.com. The rigid, planar structure and the potential for extended conjugation through cross-coupling reactions make this compound a valuable precursor for novel organic semiconductors.
Prospects for Rational Design and Development of Naphthyridine-Based Functional Molecules
The future of research on this compound lies in the rational design of functional molecules with tailored properties.
Rational Drug Design: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of potent and selective inhibitors based on the 2,7-naphthyridine scaffold mdpi.com. By modeling the binding of virtually created derivatives of this compound to the active sites of target proteins, such as kinases, researchers can prioritize the synthesis of compounds with the highest predicted activity rsc.org. This approach accelerates the drug discovery process and reduces the reliance on traditional high-throughput screening.
Development of Functional Molecules: The development of a diverse library of compounds from this compound through combinatorial chemistry approaches will be a key driver of future discoveries. By systematically varying the substituents at the C1 and C5 positions, it will be possible to create molecules with a wide range of electronic and steric properties.
Table 2: Illustrative Examples of Functional Molecules Derived from this compound
| C1-Substituent | C5-Substituent | Potential Application Area |
| Arylamine | Phenyl | Kinase Inhibitor |
| Morpholine | Thienyl | CNS Agent |
| Methoxy | Pyridyl | Molecular Probe |
| Amino-alcohol | Ethynyl-fluorophore | Fluorescent Sensor |
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-1-chloro-2,7-naphthyridine?
- Methodological Answer : The synthesis typically involves halogenation of the naphthyridine core. For example, bromine and chlorine can be introduced via electrophilic substitution or metal-catalyzed cross-coupling. A representative method includes:
- Step 1 : Start with 2,7-naphthyridine under controlled halogenation (Br₂/Cl₂) in an inert solvent (e.g., DCM) at 0–25°C.
- Step 2 : Use Pd(OAc)₂/XPhos catalysts for regioselective bromination at position 5 and chlorination at position 1 .
- Yield Optimization : Adjust stoichiometry (1.2 eq Br₂, 1.1 eq Cl₂) and reaction time (6–12 h) to achieve >75% purity.
Q. How does the halogen substitution pattern influence the compound’s reactivity?
- Methodological Answer : The bromine at position 5 is more reactive in cross-coupling (e.g., Suzuki-Miyaura), while the chlorine at position 1 is less labile. This is due to:
- Electronic Effects : Bromine’s polarizability enhances oxidative addition in Pd-catalyzed reactions.
- Steric Factors : Chlorine at position 1 creates steric hindrance, reducing nucleophilic substitution rates at adjacent positions .
- Reactivity Comparison :
| Halogen Position | Reaction Type | Rate (Relative) |
|---|---|---|
| 5-Bromo | Suzuki Coupling | Fast (t₁/₂ < 2 h) |
| 1-Chloro | SNAr | Slow (t₁/₂ > 24 h) |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 8.2–8.5 ppm for aromatic protons).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve regiochemistry and crystal packing .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (expected m/z: 243.49 [M+H]⁺) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Buchwald-Hartwig Amination : Use BrettPhos-Pd-G3 to selectively substitute bromine (position 5) with amines, leaving chlorine intact .
- Photoredox Catalysis : Under blue light, position 1 chlorine undergoes radical-mediated substitution with thiols (e.g., 80% yield with Ir(ppy)₃) .
- Case Study : Substitution at position 5 with NH₂ yields 5-amino derivatives (IC₅₀ = 15 µM in kinase assays) .
Q. What strategies resolve contradictions in reported reactivity data for halogenated naphthyridines?
- Methodological Answer : Discrepancies arise from solvent polarity, catalyst loading, or competing pathways. To reconcile:
- Controlled Experiments : Compare DMF (polar aprotic) vs. THF (non-polar) in SNAr reactions.
- Kinetic Profiling : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps.
- Example : In DMF, this compound reacts 3× faster in Suzuki coupling than in DMSO due to better Pd solubility .
Q. How does this compound compare to its isomers in biological activity?
- Methodological Answer : Isomeric differences (e.g., 1,5 vs. 1,7-naphthyridines) alter target binding. For example:
- Antimicrobial Activity :
| Isomer | MIC (µg/mL) vs. E. coli |
|---|---|
| 5-Bromo-1-chloro-2,7 | 12.5 ± 2.1 |
| 4-Bromo-1-chloro-2,7 | >50 |
- Mechanistic Insight : The 2,7-naphthyridine scaffold fits the hydrophobic pocket of bacterial DNA gyrase, while 1,5 isomers exhibit off-target effects .
Q. What experimental designs mitigate stability issues during storage and handling?
- Methodological Answer :
- Storage : Store under Argon at 2–8°C in amber vials to prevent photodegradation .
- Handling : Use anhydrous solvents (e.g., THF) to avoid hydrolysis of the chlorine substituent.
- Stability Data :
| Condition | Degradation (%/month) |
|---|---|
| 25°C, light-exposed | 22% |
| 4°C, inert gas | <2% |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
